

# An In-depth Technical Guide on the Physicochemical Characteristics of 8-Methylquinoline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **8-Methylquinoline**

Cat. No.: **B363895**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of **8-Methylquinoline**. The information is presented to support research, scientific analysis, and drug development activities where this compound is of interest. All quantitative data are summarized in a structured table for ease of comparison, and detailed experimental protocols for key characterization methods are provided.

## Core Physicochemical Data

**8-Methylquinoline** is a heterocyclic aromatic organic compound with the molecular formula  $C_{10}H_9N$ .<sup>[1]</sup> It appears as a clear yellow to orange or green liquid or oil.<sup>[2][3][4]</sup> This compound is utilized in various chemical syntheses, including the preparation of osmium chloridophosphine complexes, and in quantitative structure-activity relationship (QSAR) studies of the mutagenicity and cytotoxicity of quinolines.<sup>[4][5]</sup>

## Quantitative Physicochemical Properties

The key physicochemical properties of **8-Methylquinoline** are summarized in the table below, providing a consolidated reference for its fundamental characteristics.

| Property                                          | Value                                               | Reference    |
|---------------------------------------------------|-----------------------------------------------------|--------------|
| Molecular Weight                                  | 143.19 g/mol                                        | [1]          |
| Melting Point                                     | -80 °C                                              | [1][2][6][7] |
| Boiling Point                                     | 248 °C                                              | [2][8]       |
| 245 °C                                            | [6]                                                 |              |
| 143 °C at 34 mmHg                                 | [1][7]                                              |              |
| 135-136 °C at 25 mmHg                             |                                                     |              |
| Density                                           | 1.052 g/mL at 25 °C                                 | [6][7]       |
| 1.0719 at 20 °C (68 °F)                           | [3]                                                 |              |
| Refractive Index                                  | n <sub>20/D</sub> 1.614                             | [1][6][7]    |
| n <sub>20/D</sub> 1.6150                          |                                                     |              |
| pKa                                               | 5.03 ± 0.17 (Predicted)                             | [6]          |
| Solubility                                        | Water: Slightly soluble (0.1-0.5 g/100 mL at 17 °C) | [4]          |
| Organic Solvents: Soluble in Chloroform, Methanol | [6]                                                 |              |
| Flash Point                                       | 105 °C (221 °F) - closed cup                        | [7]          |

## Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of a liquid compound like **8-Methylquinoline** are outlined below. These protocols are based on standard laboratory practices.

### Determination of Boiling Point (Capillary Method)

The boiling point is a fundamental physical property for characterizing liquids. The capillary method is a common and reliable technique.[9]

Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the external atmospheric pressure. In the capillary method, a small amount of the liquid is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube and then ceases upon cooling is recorded as the boiling point.[9][10]

#### Apparatus:

- Thiele tube or similar heating bath (e.g., oil bath)
- Thermometer
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner or hot plate)

#### Procedure:

- Fill the small test tube with **8-Methylquinoline** to a depth of about 2-3 cm.
- Place the capillary tube, with its sealed end uppermost, into the liquid in the test tube.
- Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Place the assembly in the Thiele tube or oil bath. The heating liquid should not be above the level of the **8-Methylquinoline** in the test tube.
- Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will escape as bubbles.
- Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. Record this preliminary temperature.[9]
- Turn off the heat and allow the apparatus to cool slowly.

- The stream of bubbles will slow down and eventually stop. The moment the liquid begins to enter the capillary tube, record the temperature. This is the boiling point of the liquid.[9]

## Determination of Solubility

Solubility tests are performed to determine the ability of a substance to dissolve in a solvent, which provides insights into its polarity.[11]

Principle: A specified amount of the solute (**8-Methylquinoline**) is added to a specified volume of a solvent. The mixture is agitated under controlled temperature, and the extent of dissolution is observed and quantified.[12]

Apparatus:

- Test tubes or vials
- Pipettes
- Vortex mixer or shaker
- Analytical balance

Procedure for Qualitative Determination:

- Add a small, measured amount of **8-Methylquinoline** (e.g., 100  $\mu$ L) to a test tube containing a set volume of the solvent (e.g., 1 mL of water, ethanol, chloroform).
- Agitate the mixture vigorously for 1-2 minutes using a vortex mixer.
- Allow the mixture to stand for a few minutes and observe.
- Record the solubility based on visual inspection:
  - Soluble: A clear, homogeneous solution is formed.
  - Slightly soluble: The solution is cloudy or contains a small amount of undissolved liquid.
  - Insoluble: Two distinct layers are visible, or the liquid remains as undissolved droplets.

### Procedure for Quantitative Determination (Shake-Flask Method):

- Prepare a saturated solution by adding an excess of **8-Methylquinoline** to a known volume of the solvent in a sealed flask.
- Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[\[13\]](#)
- After equilibration, allow the undissolved portion to settle.
- Carefully withdraw a known volume of the supernatant (the clear, saturated solution), ensuring no undissolved solute is transferred.
- Analyze the concentration of **8-Methylquinoline** in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or gas chromatography. The determined concentration represents the solubility.

## UV-Vis Spectroscopy

UV-Vis spectroscopy is used to measure the absorption of ultraviolet and visible light by a compound, providing information about its electronic structure.

**Principle:** Molecules with chromophores absorb light at specific wavelengths, causing electronic transitions. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample.

### Apparatus:

- UV-Vis spectrophotometer
- Quartz cuvettes
- Volumetric flasks and pipettes
- Appropriate solvent (e.g., ethanol, hexane)

### Procedure:

- Sample Preparation: Prepare a dilute solution of **8-Methylquinoline** in a UV-transparent solvent (e.g., ethanol). The concentration should be chosen such that the maximum absorbance falls within the optimal range of the instrument (typically 0.2-1.0).
- Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[14][15]
- Blank Measurement: Fill a clean quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[14][16]
- Sample Measurement: Rinse the cuvette with a small amount of the **8-Methylquinoline** solution before filling it. Place the sample cuvette in the spectrophotometer.
- Data Acquisition: Scan a range of wavelengths (e.g., 200-400 nm for aromatic compounds) and record the absorbance spectrum.[16]
- Data Analysis: Identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ). The absorbance value at  $\lambda_{\text{max}}$  can be used for quantitative analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

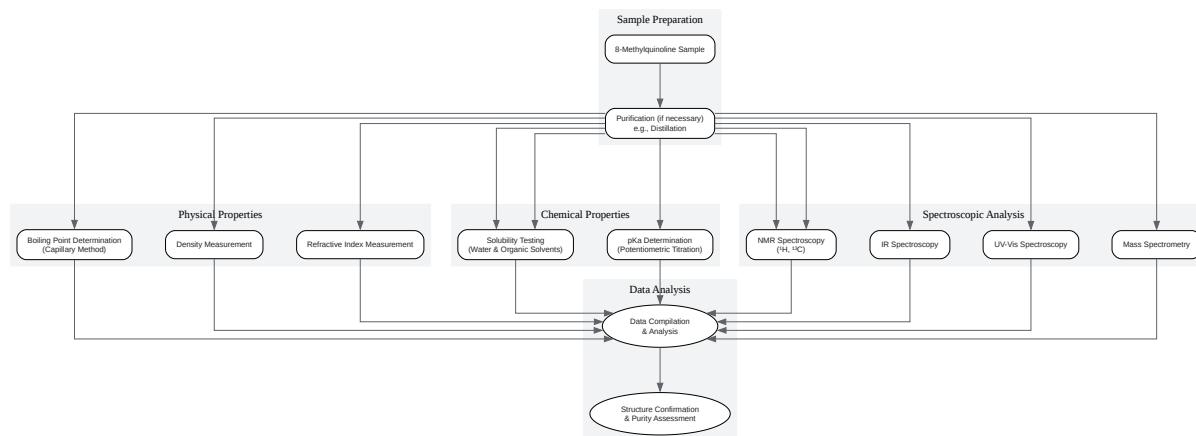
NMR spectroscopy is a powerful technique for determining the structure of a molecule by observing the magnetic properties of its atomic nuclei. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are commonly used.

**Principle:** Atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb electromagnetic radiation at a specific frequency. This frequency is dependent on the local chemical environment of the nucleus, allowing for the elucidation of molecular structure.

**Apparatus:**

- NMR spectrometer
- NMR tubes (typically 5 mm)
- Deuterated solvent (e.g.,  $\text{CDCl}_3$ )

- Pipettes


Procedure for  $^1\text{H}$  and  $^{13}\text{C}$  NMR:

- Sample Preparation: Dissolve an appropriate amount of **8-Methylquinoline** (typically 5-25 mg for  $^1\text{H}$  NMR, 50-100 mg for  $^{13}\text{C}$  NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a small vial.[17][18] The deuterated solvent is necessary to provide a lock signal for the spectrometer and to avoid large solvent signals in a proton spectrum.[19]
- Filtering: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.[20]
- Tube Placement: Place a cap on the NMR tube and wipe it clean. Insert the tube into a spinner turbine and adjust its depth using a depth gauge.
- Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, and the magnetic field will be shimmed to achieve homogeneity. Acquire the  $^1\text{H}$  and/or  $^{13}\text{C}$  NMR spectrum according to the instrument's standard procedures.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and integrate the signals (for  $^1\text{H}$  NMR) to determine the relative number of protons. Analyze the chemical shifts, coupling patterns, and integration to elucidate the structure.

## Visualizations

## Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a liquid sample such as **8-Methylquinoline**.



[Click to download full resolution via product page](#)

Caption: Workflow for the physicochemical characterization of **8-Methylquinoline**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 8-メチルキノリン 97% | Sigma-Aldrich [[sigmaaldrich.com](http://sigmaaldrich.com)]
- 2. 8-Methylquinoline | 611-32-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [[tcichemicals.com](http://tcichemicals.com)]
- 3. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 4. 8-Methylquinoline | 611-32-5 [[chemicalbook.com](http://chemicalbook.com)]
- 5. 8-Methylquinoline | 611-32-5 [[amp.chemicalbook.com](http://amp.chemicalbook.com)]
- 6. 8-Methylquinoline CAS#: 611-32-5 [[m.chemicalbook.com](http://m.chemicalbook.com)]
- 7. 8-甲基喹啉 97% | Sigma-Aldrich [[sigmaaldrich.com](http://sigmaaldrich.com)]
- 8. 8-Methylquinoline | 611-32-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [[tcichemicals.com](http://tcichemicals.com)]
- 9. Video: Boiling Points - Procedure [[jove.com](http://jove.com)]
- 10. [vijaynazare.weebly.com](http://vijaynazare.weebly.com) [[vijaynazare.weebly.com](http://vijaynazare.weebly.com)]
- 11. [microbenotes.com](http://microbenotes.com) [[microbenotes.com](http://microbenotes.com)]
- 12. [materialneutral.info](http://materialneutral.info) [[materialneutral.info](http://materialneutral.info)]
- 13. [lup.lub.lu.se](http://lup.lub.lu.se) [[lup.lub.lu.se](http://lup.lub.lu.se)]
- 14. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [[jove.com](http://jove.com)]
- 15. [m.youtube.com](http://m.youtube.com) [[m.youtube.com](http://m.youtube.com)]
- 16. Video: UV-Vis Spectroscopy of Dyes - Procedure [[jove.com](http://jove.com)]
- 17. [organomation.com](http://organomation.com) [[organomation.com](http://organomation.com)]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [[cif.iastate.edu](http://cif.iastate.edu)]
- 19. [depts.washington.edu](http://depts.washington.edu) [[depts.washington.edu](http://depts.washington.edu)]
- 20. [sites.bu.edu](http://sites.bu.edu) [[sites.bu.edu](http://sites.bu.edu)]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physicochemical Characteristics of 8-Methylquinoline]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b363895#physicochemical-characteristics-of-8-methylquinoline>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)